

A Technical Guide to the Physicochemical Properties of Ammonium Dihydrogen Arsenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium dihydrogen arsenate

Cat. No.: B083941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of **ammonium dihydrogen arsenate** ($\text{NH}_4\text{H}_2\text{AsO}_4$), a compound of interest in various chemical and pharmaceutical research fields. It includes key quantitative data, standardized experimental protocols for property determination, and a logical workflow for the characterization of such compounds.

Core Physicochemical Data

Ammonium dihydrogen arsenate is an inorganic compound with the chemical formula $\text{NH}_4\text{H}_2\text{AsO}_4$.^[1] It is composed of ammonium (NH_4^+) and dihydrogen arsenate (H_2AsO_4^-) ions. The key physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	AsH_6NO_4	[2][3]
Molar Mass	158.97 g/mol	[1][2]
Appearance	Colorless crystals	[1]
Density	2.311 g/cm ³ (at 20°C)	[4]
Melting Point	300°C (decomposes)	[4]
Solubility in Water	337.4 mg/mL (at 0°C)	[5][6]

Experimental Protocols

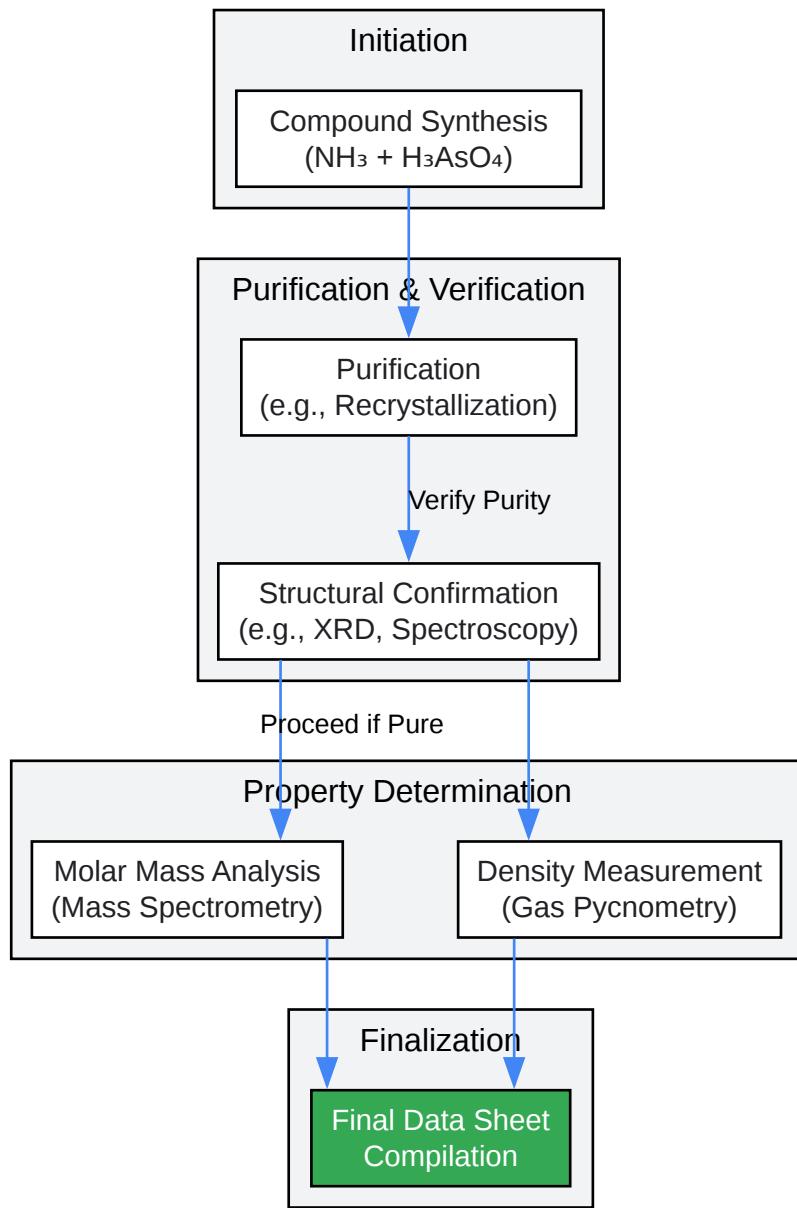
The following sections detail generalized, standard methodologies for the experimental determination of molar mass and density for solid crystalline compounds like **ammonium dihydrogen arsenate**.

2.1. Molar Mass Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like **ammonium dihydrogen arsenate**, electrospray ionization (ESI) is a suitable method.

- Principle: The sample is dissolved in a solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio, allowing for the determination of the molecular weight.
- Methodology:
 - Sample Preparation: Prepare a dilute solution (e.g., 10-100 μM) of **ammonium dihydrogen arsenate** in a suitable solvent mixture, such as water/methanol.
 - Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a known standard.
 - Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
 - Ionization: Apply a high voltage to the capillary to generate ions. Use appropriate source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
 - Mass Analysis: Acquire mass spectra in both positive and negative ion modes. In positive mode, the ammonium ion ($[\text{NH}_4]^+$) may be observed. In negative mode, the dihydrogen arsenate ion ($[\text{H}_2\text{AsO}_4]^-$) would be detected.
 - Data Analysis: Determine the monoisotopic mass from the resulting spectrum and compare it to the theoretical calculated mass (158.951 Da) to confirm the compound's

identity and purity.[2][4]


2.2. Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true density of a solid material by measuring its volume. It is highly accurate for crystalline powders.

- Principle: The method relies on Archimedes' principle of fluid displacement and Boyle's Law. An inert gas, typically helium, is used as the displacement medium. The volume of the solid is determined by measuring the pressure change when a known quantity of gas is allowed to expand from a reference chamber into a sample chamber containing the material.
- Methodology:
 - Sample Preparation: Accurately weigh a sample of dry **ammonium dihydrogen arsenate** powder and place it into the sample chamber of the gas pycnometer.
 - Calibration: Calibrate the instrument using a standard sphere of a known, precise volume.
 - Measurement:
 - Seal the sample chamber. The system will purge the chamber with helium gas to remove air and moisture.
 - The reference chamber is filled with helium to a target pressure (P_1).
 - A valve is opened, allowing the gas to expand into the sample chamber, resulting in a new equilibrium pressure (P_2).
 - Calculation: The volume of the sample (V_s) is calculated based on the known volumes of the reference (V_r) and sample (V_c) chambers and the measured pressures. The density (ρ) is then calculated using the formula: $\rho = \text{mass} / V_s$
 - Replicates: Repeat the measurement multiple times to ensure precision and report the average value.

Characterization Workflow

The logical flow for characterizing the primary physical properties of a chemical compound is essential for systematic scientific investigation.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium dihydrogen arsenate - Wikipedia [en.wikipedia.org]
- 2. Ammonium dihydrogen arsenate | AsH₆NO₄ | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. americanelements.com [americanelements.com]
- 5. Ammonium dihydrogen arsenate, 98% | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Ammonium Dihydrogen Arsenate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083941#molar-mass-and-density-of-ammonium-dihydrogen-arsenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

